molecular formula C7H8N2O2 B1311166 Methyl 3-aminopicolinate CAS No. 36052-27-4

Methyl 3-aminopicolinate

Cat. No.: B1311166
CAS No.: 36052-27-4
M. Wt: 152.15 g/mol
InChI Key: YQKTYFNLRUWQFV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-aminopicolinate can be synthesized through the esterification of 3-aminopyridine-2-carboxylic acid. One common method involves dissolving 3-aminopyridine-2-carboxylic acid in methanol and adding concentrated sulfuric acid. The mixture is then heated under reflux for several days. After the reaction is complete, the mixture is concentrated under reduced pressure, and the product is extracted using dichloromethane. The organic layer is dried over sodium sulfate, and the solvent is evaporated to yield this compound as a pale yellow solid .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminopicolinate undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis and esterification reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-nitropyridine-2-carboxylic acid, while reduction may produce 3-aminopyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 3-aminopicolinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-aminopicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino group and ester functionality allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Methyl 6-aminopicolinate: Similar in structure but with the amino group at the sixth position.

    Methyl 4-aminopicolinate: Features the amino group at the fourth position.

    Methyl 2-aminopicolinate: Has the amino group at the second position.

Uniqueness: Methyl 3-aminopicolinate is unique due to the position of the amino group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers.

Properties

IUPAC Name

methyl 3-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKTYFNLRUWQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432492
Record name Methyl 3-aminopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36052-27-4
Record name 2-Pyridinecarboxylic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36052-27-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminopyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

400 mg (2.9 mmol) of 3-amino-pyridine-2-carboxylic acid was dissolved in 3 mL of methanol. To this solution 1.6 mL of 2 M (trimethylsilyl)diazomethane solution in diethyl ether was added dropwise at 0° C., followed by stirring of the mixture for 2 hours at room temperature The solution was diluted with ethyl acetate and washed with aqueous sodium bicarbonate solution. Flash chromatography afforded the ester product. LC-MSD, m/z for C7H8N2O2 [M+H]+=153.0; HPLC retention time: 0.2 minutes.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-aminopyridine-2-carbonitrile (9.7 g, 81.8 mmol) in MeOH (100 mL) was placed in a round bottom pressure vessel. The solution was cooled to −78° C. and HCl gas was bubbled through the solution until the volume of the solution had noticeably increased. The flask was sealed and the reaction warmed to room temperature and stirred overnight. At this time, LCMS (sampled after re-cooling the reaction to −78° C.) showed only a small amount of starting cyano compound remaining. Water (14 mL, 818 mmol) was added and the reaction transferred to a flask equipped with a reflux condenser. The reaction was refluxed overnight. The solution was concentrated and the remaining solution was basified with 1N NaOH to pH 9, then extracted with CHCL3 repeatedly until very little UV-active material was removed. The organic layers were dried over Na2SO4, filtered and evaporated to give the product as a pink solid.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methanol (75 mL) was cooled to 0° C. and treated dropwise with thionylchloride (3.5 mL, 48 mmol). 3-aminopyridine-2-carboxylic acid (0.9 g, 6.52 mmol, prepared as described by Sucharda, Chem. Ber. 1925, 1727) was added and the mixture brought to reflux. Over the next two days, two more MeOH/thionyl chloride mixtures were made and added to the reaction. The reaction was evaporated to dryness, then treated with thionyl chloride (5.7 mL, 78.3 mmole) in 75 mL of MeOH and refluxed for two more days. The reaction was evaporated to dryness and chromatographed on silica eluting with 9:1:1 EtOH/NH4OH(H2O to give methyl 3-aminopyridine-2-carboxylate as a yellow solid.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
MeOH thionyl chloride
Quantity
0 (± 1) mol
Type
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Quantity
5.7 mL
Type
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Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

3-Aminopicolinic acid (115) (0.585 g, 4.24 mmol) was dissolved in MeOH (absolute, 45 mL). The solution was stirred while an ethereal solution of diazomethane was added until a yellow color persisted (~30 mL). The solution was stirred an additional 30 min, and the solvent rota-evaporated. The resulting residue was dried under reduced pressure at room temperature to yield 0.635 g (98.5%) of crude 116 as a yellow residue. The crude residue was chromatographed on a column of silica (12 g, Mallinckrodt, grade 62, mesh 60-200, used as received) using CHCl3 -MeOH [19:1, (180 mL), 7:3 (100 mL), 1:1 (100 mL), 100% MeOH (150 mL)]. After collecting appropriate fractions, rota-evaporating off the solvent and drying under reduced pressure at 25° C., 0.333 g (51.7%) of 116 was obtained as a yellow solid; mp 139°-146° C.; Rf =0.54 [CHCl3 -MeOH (9:1)]. IR (KBr) 3455, 3295, 3160, 1689, 1617, 1408, 1335, 1244, 1115. 1H NMR (CDCl3) δ3.98 (t, J=7.2, 3, CH3O--), 5.73 (d, J=1.8, 2, NH2), 7.05 (dd, J1 =1.2, J2 =8.4, 1, H-4), 7.22 (dd, J1 =4.2, J2 =8.4, 1, H-5), 8.07 (dd, J1 =1.2, J2 =4.2, 1, H-6).
Quantity
0.585 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
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0 (± 1) mol
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Yield
51.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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